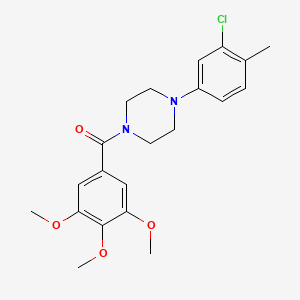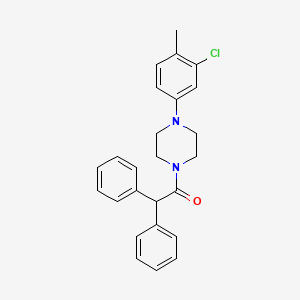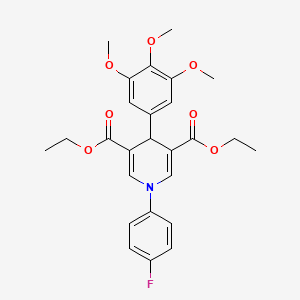
1-(3-chloro-4-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
Overview
Description
1-(3-chloro-4-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TCB-2, is a synthetic compound belonging to the piperazine family. It has been extensively studied in scientific research due to its potential therapeutic applications, particularly in the field of neuroscience.
Mechanism of Action
1-(3-chloro-4-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine acts as a partial agonist at the 5-HT2A receptor, which results in the activation of downstream signaling pathways. This activation leads to changes in neurotransmitter release and neuronal activity, which can result in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
1-(3-chloro-4-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to induce hallucinogenic effects in animal models, including altered perception, mood, and cognition. It has also been shown to increase neuronal activity in brain regions involved in sensory processing and perception. 1-(3-chloro-4-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been found to have a lower potency and efficacy than other hallucinogenic compounds, such as LSD and psilocybin.
Advantages and Limitations for Lab Experiments
One advantage of 1-(3-chloro-4-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is that it has a lower potency and efficacy than other hallucinogenic compounds, which makes it a useful tool compound for studying the structure and function of serotonin receptors. However, 1-(3-chloro-4-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has a relatively short half-life and is rapidly metabolized in vivo, which can limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on 1-(3-chloro-4-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One area of interest is the development of more potent and selective compounds that target specific serotonin receptor subtypes. Another area of interest is the investigation of the therapeutic potential of 1-(3-chloro-4-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine and related compounds for the treatment of psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to better understand the mechanism of action of 1-(3-chloro-4-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine and its effects on neuronal activity and neurotransmitter release.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been studied for its potential therapeutic applications in the field of neuroscience. Specifically, it has been investigated for its effects on serotonin receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(3-chloro-4-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to act as a partial agonist at the 5-HT2A receptor, which is known to be involved in the hallucinogenic effects of drugs such as LSD and psilocybin. 1-(3-chloro-4-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been studied for its potential as a tool compound for studying the structure and function of serotonin receptors.
properties
IUPAC Name |
[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4/c1-14-5-6-16(13-17(14)22)23-7-9-24(10-8-23)21(25)15-11-18(26-2)20(28-4)19(12-15)27-3/h5-6,11-13H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIRRLMGTRXVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-benzothiazol-2-ylthio)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3439771.png)
![5-(1,3-benzodioxol-5-yl)-N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3439783.png)
![7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3439794.png)
![7-[chloro(difluoro)methyl]-5-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3439796.png)
![7-[chloro(difluoro)methyl]-N-[2-(2-chlorophenyl)ethyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3439801.png)
![7-[chloro(difluoro)methyl]-5-(2-thienyl)-2-(4-thiomorpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3439804.png)
![7-[chloro(difluoro)methyl]-N-(4-fluorobenzyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3439807.png)

![2-(3,4-diethoxyphenyl)-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B3439820.png)
![8-(3-chlorophenyl)-6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3439826.png)



![7-[chloro(difluoro)methyl]-N-cyclooctyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3439867.png)